An In-Depth Technical Guide to 2-amino-5-chloro-N-methoxy-N-methylbenzamide
An In-Depth Technical Guide to 2-amino-5-chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-amino-5-chloro-N-methoxy-N-methylbenzamide, a versatile building block with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound has not been definitively established in publicly accessible databases, its synthesis is feasible through established methodologies. This guide will address its nomenclature, proposed synthesis, expected analytical characteristics, potential applications, and essential safety protocols. The information presented herein is curated for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this promising, yet under-documented, chemical entity.
Compound Identification and Physicochemical Properties
2-amino-5-chloro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide derivative of 2-amino-5-chlorobenzoic acid, is a molecule of interest due to its unique combination of functional groups. The presence of an amino group, a chloro substituent, and an N-methoxy-N-methylamide (Weinreb amide) moiety makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.
Table 1: Physicochemical Properties of 2-amino-5-chloro-N-methoxy-N-methylbenzamide (Predicted)
| Property | Value | Source |
| Molecular Formula | C9H11ClN2O2 | - |
| Molecular Weight | 214.65 g/mol | - |
| Appearance | Off-white to light yellow solid (predicted) | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | - |
| Melting Point | Not established | - |
| Boiling Point | Not established | - |
Proposed Synthesis: A Reliable Pathway
The synthesis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide can be reliably achieved from the commercially available starting material, 2-amino-5-chlorobenzoic acid (CAS Number: 635-21-2).[1][2] The most direct and efficient method involves the formation of a Weinreb amide. This reaction is widely utilized in organic synthesis for its ability to produce ketones from carboxylic acids via reaction with organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.[3]
The proposed synthetic route involves the activation of the carboxylic acid of 2-amino-5-chlorobenzoic acid, followed by coupling with N,O-dimethylhydroxylamine.
Figure 1: Proposed synthesis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide.
Experimental Protocol: Weinreb Amide Formation
This protocol is a generalized procedure based on established methods for Weinreb amide synthesis.[3] Optimization may be required for this specific substrate.
Materials:
-
2-amino-5-chlorobenzoic acid
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Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDCI with HOBt)
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N,O-dimethylhydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride): To a solution of 2-amino-5-chlorobenzoic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Method B (Peptide Coupling): To a solution of 2-amino-5-chlorobenzoic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt in anhydrous DMF, add EDCI in one portion. Stir the mixture at room temperature overnight.
-
-
Amide Formation:
-
Dissolve the activated carboxylic acid intermediate in anhydrous DCM.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a suitable base (e.g., triethylamine) in DCM to generate the free amine.
-
Add the free amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloro-N-methoxy-N-methylbenzamide.
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Analytical Characterization
The structural confirmation of the synthesized 2-amino-5-chloro-N-methoxy-N-methylbenzamide would rely on a combination of spectroscopic techniques.
Figure 2: Analytical workflow for structural confirmation.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amino group, and the N-methoxy and N-methyl protons of the Weinreb amide. The aromatic protons should appear as a set of doublets or multiplets in the aromatic region. The N-methoxy and N-methyl groups will likely appear as singlets in the upfield region.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the N-methoxy and N-methyl groups. The chemical shift of the methoxy group in aromatic compounds can be influenced by its conformation relative to the aromatic ring.[4]
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and C-Cl stretching.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (~6.5-7.5 ppm), NH₂ protons (~4.0-5.0 ppm, broad), N-OCH₃ (~3.5 ppm, singlet), N-CH₃ (~3.2 ppm, singlet) |
| ¹³C NMR | Carbonyl carbon (~168-172 ppm), Aromatic carbons (~115-150 ppm), N-OCH₃ (~61 ppm), N-CH₃ (~34 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3500), C=O stretch (~1630-1660), C-Cl stretch (~700-800) |
| MS (m/z) | [M+H]⁺ at ~215.06 |
Applications in Research and Drug Development
Substituted 2-aminobenzamides are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.[5] The unique structural features of 2-amino-5-chloro-N-methoxy-N-methylbenzamide position it as a key intermediate for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Derivatives of 2-amino-5-chlorobenzamide have been investigated for their potential as anticancer agents. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have been shown to inhibit the growth of human leukemia cells.[6] The Weinreb amide functionality allows for the facile introduction of various side chains, enabling the exploration of structure-activity relationships for enhanced potency and selectivity.
-
Antimicrobial Agents: The 2-aminobenzamide core is present in numerous compounds with antimicrobial properties.[5] The title compound can serve as a precursor for the synthesis of novel antibiotics and antifungals.
-
Herbicides and Plant Regulators: 2-amino-5-chlorobenzamide has also demonstrated herbicidal and plant-regulating effects, suggesting potential applications in agriculture.[7]
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Synthesis of Heterocycles: This compound is a valuable starting material for the synthesis of various heterocyclic systems, such as quinazolinones, which are known to possess a wide range of pharmacological activities.[7]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-amino-5-chloro-N-methoxy-N-methylbenzamide and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10] Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Table 3: GHS Hazard Information for Structurally Related Compounds
| Hazard | GHS Classification (Example: 2-amino-5-chlorobenzamide) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[11] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[11] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[11] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[11] |
It is crucial to consult the Safety Data Sheet (SDS) for any specific reagents used in the synthesis and handling of this compound.
Conclusion
References
Sources
- 1. 635-21-2|2-Amino-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]
